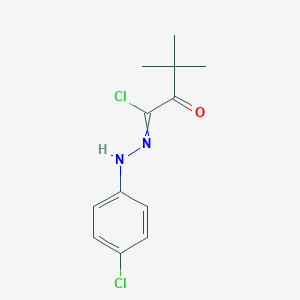
N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanehydrazonoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanehydrazonoyl chloride is a chemical compound known for its unique structure and potential applications in various fields of science. This compound features a chlorophenyl group, a dimethyl group, and an oxobutanehydrazonoyl chloride moiety, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanehydrazonoyl chloride typically involves the reaction of 4-chloroaniline with 3,3-dimethyl-2-oxobutanoyl chloride in the presence of a suitable base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanehydrazonoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Condensation Reactions: The compound can react with other carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like sodium borohydride, and oxidizing agents like potassium permanganate. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce corresponding oxides .
科学的研究の応用
N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanehydrazonoyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanehydrazonoyl chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity. The exact pathways and molecular targets are still under investigation .
類似化合物との比較
Similar Compounds
- N-(4-chlorophenyl)-2-oxobutanamide
- N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanamide
- N-(4-chlorophenyl)-2-oxobutanehydrazonoyl bromide
Uniqueness
N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanehydrazonoyl chloride is unique due to its specific structural features, such as the presence of both a chlorophenyl group and a dimethyl group.
特性
分子式 |
C12H14Cl2N2O |
|---|---|
分子量 |
273.15 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-3,3-dimethyl-2-oxobutanehydrazonoyl chloride |
InChI |
InChI=1S/C12H14Cl2N2O/c1-12(2,3)10(17)11(14)16-15-9-6-4-8(13)5-7-9/h4-7,15H,1-3H3 |
InChIキー |
ODVRMEKYHQZMBA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)C(=NNC1=CC=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















